2-Amino-6-chlorobenzonitrile
Overview
Description
2-Amino-6-chlorobenzonitrile is a chemically stable yellow solid . It has the empirical formula C7H5ClN2 and a molecular weight of 152.58 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-chlorobenzonitrile consists of a benzene ring with a chlorine atom and an amino group attached at positions 6 and 2, respectively, and a nitrile group attached to the benzene ring .Physical And Chemical Properties Analysis
2-Amino-6-chlorobenzonitrile is a solid with a melting point of 134-136 °C . It is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .Scientific Research Applications
Molecular Analysis and Spectroscopy
2-Amino-6-chlorobenzonitrile has been extensively studied for its molecular structure and vibrational spectra. For instance, Sudha et al. (2011) conducted a detailed study using FT-IR and FT-Raman spectra, coupled with density functional B3LYP method and Time-Dependent Density Functional Theory (TD-DFT), to analyze the molecular geometry, vibrational frequencies, bonding features, and charge transfer within the molecule. Their study provided significant insights into the molecular behavior of 2-Amino-6-chlorobenzonitrile, showcasing its potential in scientific research (Sudha et al., 2011).
Degradation and Environmental Impact
Significant research has also been conducted on the degradation products of 2-Amino-6-chlorobenzonitrile and its impact on the environment. A study by Sørensen et al. (2006) highlighted the degradation and mineralization of nanomolar concentrations of dichlobenil (a herbicide) and its persistent metabolite 2,6-Dichlorobenzamide by Aminobacter spp. isolated from treated soils. This research is crucial for understanding the environmental persistence and breakdown of this compound, indicating its relevance in environmental science and pollution control (Sørensen et al., 2006).
Synthesis and Chemical Reactions
Furthermore, the compound has been utilized in the synthesis of various bioactive molecules. Gug et al. (2005) described a simple synthesis of biologically active 6-aminophenanthridines using 2-Amino-6-chlorobenzonitrile. This synthesis process highlights the compound's role in creating biologically significant molecules, potentially useful in pharmaceuticals and biochemistry (Gug et al., 2005).
Analytical Applications
The compound has also found applications in analytical chemistry. For instance, Wang et al. (2018) developed a novel spectrophotometric method using 2-amino-6-chlorobenzoic acid for detecting nitrite in water, showcasing the compound's potential in developing analytical methods for environmental monitoring (Wang et al., 2018).
Safety and Hazards
2-Amino-6-chlorobenzonitrile may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace . In case of skin contact, wash off immediately with plenty of water .
Mechanism of Action
Target of Action
This compound is a type of organic compound , and its specific targets may depend on the context in which it is used.
Mode of Action
As an organic compound, it may interact with its targets through various chemical reactions, leading to changes in the targets’ structure or function .
Pharmacokinetics
It is known that the compound has a low solubility in water but is more soluble in some organic solvents . This could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6-chlorobenzonitrile. For instance, its stability may be affected by exposure to light, heat, and moisture . Additionally, its efficacy may be influenced by the pH and temperature of its environment.
properties
IUPAC Name |
2-amino-6-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJVTQKBWPYBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215956 | |
Record name | 2-Amino-6-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chlorobenzonitrile | |
CAS RN |
6575-11-7 | |
Record name | 2-Amino-6-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6575-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-chlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6575-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-Amino-6-chlorobenzonitrile in the synthesis of potential therapeutic agents?
A1: 2-Amino-6-chlorobenzonitrile serves as a crucial starting material in the synthesis of 5-chloro-2,4,6-triaminoquinazoline. [] This triaminoquinazoline derivative is further reacted with various substituted benzaldehydes to produce a series of novel 5-chloro-2,4-diamino-6-(N-substituted benzylamino)quinazolines. [] These synthesized compounds exhibit promising antimalarial activity against Plasmodium berghei in mice and potent in vitro anticancer activity against L1210 leukemia and B16 melanoma cells. []
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